molecular formula C10H10Cl2N4OS B13683883 3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine

3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine

Katalognummer: B13683883
Molekulargewicht: 305.18 g/mol
InChI-Schlüssel: DGCQESBNDLAOTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenoxy group, and an ethylthio linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 2-(2,6-Dichlorophenoxy)ethyl chloride: This is achieved by reacting 2,6-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide.

    Thioether Formation: The resulting 2-(2,6-dichlorophenoxy)ethyl chloride is then reacted with thiourea to form the corresponding thioether.

    Cyclization: The thioether is then subjected to cyclization with hydrazine hydrate to form the triazole ring, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,6-Dichlorophenoxy)ethylamine: Similar structure but lacks the triazole ring.

    1,2,4-Triazole-5-thiol: Contains the triazole ring but lacks the dichlorophenoxy group.

    2-(2,6-Dichlorophenoxy)ethanol: Similar structure but contains a hydroxyl group instead of the thioether linkage.

Uniqueness

3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine is unique due to the combination of the triazole ring, dichlorophenoxy group, and thioether linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H10Cl2N4OS

Molekulargewicht

305.18 g/mol

IUPAC-Name

3-[2-(2,6-dichlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C10H10Cl2N4OS/c11-6-2-1-3-7(12)8(6)17-4-5-18-10-14-9(13)15-16-10/h1-3H,4-5H2,(H3,13,14,15,16)

InChI-Schlüssel

DGCQESBNDLAOTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)OCCSC2=NNC(=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.